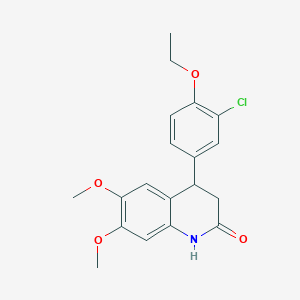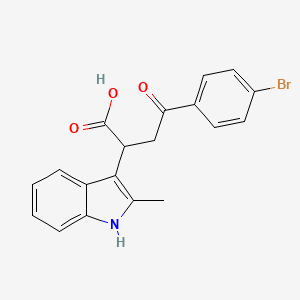![molecular formula C17H16N2O4 B4392018 methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4392018.png)
methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate, commonly known as MBOA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MBOA is a derivative of benzoic acid and is structurally similar to other compounds, such as ibuprofen and naproxen.
Wissenschaftliche Forschungsanwendungen
MBOA has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, MBOA has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. The mechanism of action of MBOA in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
In inflammation research, MBOA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a key regulator of inflammation. The anti-inflammatory effects of MBOA have been demonstrated in animal models of arthritis and colitis.
In neurological research, MBOA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. The mechanism of action of MBOA in the brain involves the activation of the Nrf2/ARE signaling pathway, which is known to promote antioxidant and anti-inflammatory responses.
Wirkmechanismus
The mechanism of action of MBOA involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, NF-κB pathway, and Nrf2/ARE pathway. MBOA has been shown to bind to specific targets, such as the catalytic subunit of Akt and the p65 subunit of NF-κB, and modulate their activity. MBOA also enhances the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 and glutathione S-transferase, through the activation of the Nrf2/ARE pathway.
Biochemical and Physiological Effects
MBOA has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. MBOA has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, MBOA has been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential therapeutic application in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MBOA in lab experiments is its well-established synthesis method and availability. MBOA is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using MBOA is its potential toxicity, as high doses of MBOA have been shown to induce liver damage and renal dysfunction in animal studies. Therefore, caution should be taken when using MBOA in lab experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on MBOA, including the development of more potent and selective analogs, the investigation of its potential therapeutic application in other fields of research, such as metabolic disorders and cardiovascular diseases, and the elucidation of its pharmacokinetic and pharmacodynamic properties. In addition, the mechanism of action of MBOA in different cell types and tissues should be further investigated to better understand its therapeutic potential.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(benzylamino)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17(22)13-9-5-6-10-14(13)19-16(21)15(20)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYAGAUOUNDRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4391948.png)
![1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4391954.png)

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)

![methyl 4-chloro-2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B4392003.png)

![{[4-(tert-butylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4392009.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)


![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)
